O-Benzyl-L-threoninol
Description
BenchChem offers high-quality O-Benzyl-L-threoninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzyl-L-threoninol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylmethoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVOWGFPSJLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol synonyms and nomenclature
An In-Depth Technical Guide to the Synonyms and Nomenclature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a chiral amino alcohol that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its specific stereochemistry and functional groups make it a valuable intermediate for the synthesis of complex, biologically active molecules, including pharmaceuticals. This guide provides a comprehensive overview of its nomenclature, synonyms, and key identifiers, offering clarity and technical insight for professionals in the field of drug development and chemical research. The hydrochloride salt of this compound is often utilized to improve solubility for various biological applications[1].
Chemical Identity and Nomenclature
A precise understanding of a molecule's name and structure is fundamental to scientific communication and reproducibility. This section dissects the nomenclature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol to provide a foundational understanding of its chemical identity.
Systematic IUPAC Nomenclature
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol . Let's break down this name to understand the structure it represents:
-
Butan-1-ol : This is the parent structure, indicating a four-carbon chain (butane) with a primary alcohol (-OH group) at position 1.
-
2-amino : An amino group (-NH₂) is attached to the second carbon of the butane chain.
-
3-(benzyloxy) : A benzyloxy group (-OCH₂C₆H₅) is attached to the third carbon. The term "benzyloxy" itself describes a benzyl group (C₆H₅CH₂-) linked to the parent structure via an oxygen atom. An alternative, and equally correct, IUPAC-preferred name for this substituent is phenylmethoxy . Therefore, (2R,3R)-2-amino-3-(phenylmethoxy)-1-butanol is also a valid systematic name[2].
-
(2R,3R) : These are stereochemical descriptors that define the absolute configuration of the two chiral centers at carbons 2 and 3. According to the Cahn-Ingold-Prelog priority rules, both chiral centers have an 'R' configuration. This specific stereoisomer is crucial for its intended biological activity and role in asymmetric synthesis[1].
Visualizing the Structure
The following diagram illustrates the chemical structure of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, highlighting its key functional groups and chiral centers.
Caption: Chemical structure of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.
Synonyms and Identifiers
In scientific literature and commercial databases, a single compound can be referred to by various names and codes. The following table summarizes the key identifiers for (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.
| Identifier Type | Value | Source |
| Primary IUPAC Name | (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | PubChem[2] |
| Alternative IUPAC Name | (2R,3R)-2-amino-3-(phenylmethoxy)-1-butanol | Sigma-Aldrich |
| Depositor-Supplied Synonym | h-Threoninol(bzl) | PubChem[2] |
| CAS Registry Number | 438239-27-1 | PubChem[2], Sigma-Aldrich |
| CAS Registry Number (HCl salt) | 160841-03-2 | Benchchem[1], 2a biotech[3] |
| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 195.26 g/mol | PubChem[2] |
| InChI | InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m1/s1 | PubChem[2] |
| InChIKey | GFXVOWGFPSJLNW-MWLCHTKSSA-N | Sigma-Aldrich |
Significance in Research and Development
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is more than just a chemical compound; it is a tool for innovation in drug discovery. Its value lies in its specific three-dimensional structure.
-
Chiral Building Block : The defined (R,R) stereochemistry makes this molecule a crucial starting material in asymmetric synthesis. This allows for the creation of enantiomerically pure drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic counterparts[1].
-
Structural Scaffold : The molecule's backbone provides a versatile scaffold for building more complex structures. The amino and hydroxyl groups offer reactive sites for further chemical modifications, while the benzyloxy group can serve as a protecting group or a lipophilic moiety to enhance membrane permeability in drug candidates[1].
-
Applications in Medicinal Chemistry : This compound is a valuable synthetic intermediate for pharmaceuticals. It serves as a key component in the synthesis of novel, three-dimensional molecules that can explore new chemical spaces and interact with biological targets in highly specific ways[1].
Conclusion
A thorough understanding of the nomenclature and various synonyms of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is essential for researchers and scientists. The systematic IUPAC name, along with its CAS registry number, provides an unambiguous identifier for this important chiral building block. Its defined stereochemistry and versatile functional groups make it a cornerstone in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This guide serves as a definitive reference to ensure clarity and precision in the communication and application of this compound in a research and development setting.
References
-
PubChem. (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol. [Link]
-
2a biotech. (2R,3R)-2-AMINO-3-(BENZYLOXY)BUTAN-1-OL HYDROCHLORIDE. [Link]
Sources
Technical Guide: O-Benzyl-L-threoninol in Pharmaceutical Synthesis
Executive Summary
O-Benzyl-L-threoninol (CAS: 194538-03-9 for the free base; often utilized as the N-Boc derivative CAS: 116637-67-1) represents a critical "chiral pool" scaffold in modern pharmaceutical chemistry. Its structural utility lies in its dual functionality: it possesses a protected secondary hydroxyl group (benzyl ether) and a reactive primary alcohol/amine motif, all anchored by two defined stereocenters (2S, 3R).
This guide details its application as a high-fidelity synthon for peptide-based proteasome inhibitors (specifically the epoxomicin/carfilzomib class), glycosphingolipid mimics , and chiral ligands . Unlike simple amino acids, the threoninol scaffold offers a reduced C-terminus, allowing for the direct synthesis of C-terminal modified pharmacophores (such as epoxyketones and aldehydes) without the risk of racemization associated with reducing amino acid esters.
Structural Analysis & Reactivity Profile
The Stereochemical Advantage
The core value of O-Benzyl-L-threoninol is its retention of the L-threonine stereochemistry (
Orthogonal Protection Strategy
The O-Benzyl (Bzl) group is strategically chosen for its robustness.
-
Acid Stability: Unlike tert-butyl ethers or trityl groups, the benzyl ether is stable to Trifluoroacetic Acid (TFA) and HCl/Dioxane. This allows for the selective removal of N-terminal protecting groups (like Boc) without exposing the side-chain hydroxyl.
-
Base Stability: It is impervious to basic conditions used in Fmoc protocols.
-
Deprotection: It is cleanly removed via catalytic hydrogenation (
) or strong Lewis acids ( ), acting as a global "switch" at the end of a synthesis.
| Protection Group | Reagent Compatibility | Deprotection Mechanism | Orthogonality to O-Bzl |
| N-Boc | Bases, Nucleophiles | Acid (TFA, HCl) | High (Bzl survives acid) |
| N-Fmoc | Acids | Base (Piperidine) | High (Bzl survives base) |
| O-TBS | Mild Acids/Bases | Fluoride ( | High (Bzl survives |
Flagship Application: Proteasome Inhibitors (Epoxyketones)[1][2][3][4][5][6]
The most high-value application of O-Benzyl-L-threoninol is in the synthesis of Epoxyketone Proteasome Inhibitors , a class of drugs exemplified by Carfilzomib (Kyprolis) and the natural product Epoxomicin .
The Pharmacophore Logic
Proteasome inhibitors often require a specific peptide backbone that mimics the protein substrate. The "warhead" (the epoxyketone) irreversibly binds to the N-terminal threonine of the proteasome's 20S subunit. While Carfilzomib itself utilizes a leucine-derived warhead, the Epoxomicin parent structure and next-generation analogs (e.g., Oprozomib derivatives) utilize the threonine/threoninol scaffold in the P2 or P3 positions to tune selectivity for the immunoproteasome vs. the constitutive proteasome.
Synthesis Workflow: The "Warhead" Precursor
O-Benzyl-L-threoninol is frequently converted into an aldehyde to generate the peptide backbone or the warhead itself.
Mechanism:
-
Oxidation: The primary alcohol is oxidized to an aldehyde (preserving the
-chiral center). -
Chain Extension: The aldehyde reacts with a Grignard reagent or ylide.
-
Epoxidation: The resulting alkene is oxidized to form the epoxyketone.
Figure 1: The conversion of O-Benzyl-L-threoninol into the epoxyketone pharmacophore used in proteasome inhibitors.
Technical Protocol: Controlled Oxidation to the Aldehyde
The conversion of N-Boc-O-Benzyl-L-threoninol to its corresponding aldehyde is the single most critical step in its utilization. Over-oxidation to the carboxylic acid or racemization of the
Recommended Method: Parikh-Doering Oxidation This method is preferred over Swern oxidation for scale-up due to the avoidance of cryogenic (-78°C) conditions.
Reagents
-
Substrate: N-Boc-O-Benzyl-L-threoninol (1.0 eq)
-
Oxidant: Sulfur Trioxide Pyridine Complex (
) (3.0 eq) -
Base: Diisopropylethylamine (DIPEA) (3.5 eq)
-
Solvent: DMSO / Dichloromethane (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve N-Boc-O-Benzyl-L-threoninol in anhydrous DMSO/DCM mixture under
atmosphere. Cool to 0°C.[1] -
Addition: Add DIPEA dropwise. Ensure internal temperature remains < 5°C.
-
Oxidation: Add
in small portions over 20 minutes. The reaction is exothermic; strict temperature control is vital to prevent racemization. -
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 2:1). The aldehyde spot will appear less polar than the alcohol.
-
Quench: Pour the reaction mixture into ice-cold brine.
-
Workup: Extract with DCM (
). Wash combined organics with 10% Citric Acid (to remove pyridine), then Sat. , then Brine. -
Purification: The aldehyde is unstable on silica gel. Use immediately in the next step (e.g., Wittig reaction) or store at -20°C under Argon.
Critical Control Point: Do not use methanol or protic solvents during workup, as the aldehyde can form hemiacetals.
Quality Control & Impurity Management
When sourcing or synthesizing O-Benzyl-L-threoninol for GMP applications, specific impurity profiles must be monitored.
Key Impurities
-
Enantiomeric Impurity (D-Threoninol): Arises from impure starting L-Threonine.
-
Detection: Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA gradient).
-
-
O-Benzyl Migration: Under strong acidic conditions, the benzyl group can migrate from the oxygen to the nitrogen (rare in Boc-protected forms, but possible in free amines).
-
Over-Benzylation: Formation of N,O-dibenzyl species during the initial protection of threoninol.
Specification Limits (Pharma Grade)
-
Purity (HPLC):
-
Chiral Purity:
ee -
Water Content (Karl Fischer):
(Crucial for oxidation reactions).
Emerging Applications: Immunomodulators
Beyond proteasome inhibitors, O-Benzyl-L-threoninol is gaining traction in the synthesis of
-
Mechanism: KRN7000 activates NKT cells. The lipid tail requires a phytosphingosine base.
-
Threoninol Role: The threoninol scaffold mimics the polar headgroup of sphingolipids. By attaching lipid chains to the amine and the primary alcohol, researchers create simplified, metabolically stable analogs of GalCer that modulate the Th1/Th2 cytokine bias.
Figure 2: Synthesis of Glycolipid mimics using the Threoninol scaffold.
References
-
Zhou, H. J., et al. (2010). "Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047)." Journal of Medicinal Chemistry. Link
-
Sin, N., et al. (1999). "Total Synthesis of the Potent Proteasome Inhibitor Epoxomicin: A Generalization of the Synthesis of Peptide Epoxyketones." Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 53394880, Boc-O-benzyl-L-threoninol." PubChem. Link
-
Wang, X., et al. (2014).
-amino acid as proteasome inhibitors."[2] Bioorganic & Medicinal Chemistry. Link -
Chem-Impex International. "Boc-O-benzyl-L-threoninol Product Specification." Link
Sources
- 1. Macrocyclic Oxindole Peptide Epoxyketones—A Comparative Study of Macrocyclic Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel tripeptidyl epoxyketone derivatives constructed from β-amino acid as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using O-Benzyl-L-threoninol in solid-phase peptide synthesis (SPPS)
This Application Note and Protocol guide details the strategic use of O-Benzyl-L-threoninol in Solid-Phase Peptide Synthesis (SPPS). This reagent is critical for synthesizing C-terminal peptide alcohols (e.g., Octreotide analogues) and specific peptidomimetics.
Unlike standard amino acids, L-threoninol lacks a carboxylic acid, necessitating a unique resin attachment strategy—specifically via its primary hydroxyl group to a chlorotrityl linker. Furthermore, the O-Benzyl (Bzl) protection on the side chain dictates specific deprotection strategies, as it is stable to standard TFA cleavage cocktails used in Fmoc chemistry.
Core Strategic Analysis
O-Benzyl-L-threoninol (CAS: 133565-43-2 for Boc derivative; generic structure implies 2-amino-3-(benzyloxy)butan-1-ol) is a bifunctional building block.[1] Its successful deployment relies on understanding two chemical constraints:
-
Resin Immobilization (The Anchor Point):
-
Since threoninol is an amino alcohol, it cannot be attached to Rink Amide or Wang resins via a standard amide linkage.
-
Solution: It must be anchored to 2-Chlorotrityl Chloride (2-CTC) resin via an ether linkage formed with its primary hydroxyl group. This linkage is acid-labile, allowing cleavage later.
-
-
Side-Chain Orthogonality (The Protection Group):
-
The secondary hydroxyl is protected by a Benzyl (Bzl) ether.[2]
-
In Fmoc SPPS: The Bzl group is stable to Trifluoroacetic Acid (TFA). If you cleave the peptide from the resin using 95% TFA, the Bzl group remains attached. This is ideal for synthesizing protected peptide fragments but requires catalytic hydrogenation (H₂/Pd) or HF/TFMSA for final removal.
-
In Boc SPPS: The Bzl group is the standard permanent protecting group, removed simultaneously with resin cleavage using HF.
-
Material Specifications
| Component | Specification | Function |
| Reagent | Fmoc-O-Benzyl-L-threoninol | Building block. N-terminus is Fmoc protected; Side-chain is Benzyl protected; Primary -OH is free for loading. |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Solid support.[3] Highly acid-sensitive, allows loading of alcohols via SN1 mechanism. |
| Solvent | DCM (Anhydrous) | Critical for loading.[3] DMF promotes premature hydrolysis of the chloride linker. |
| Base | Pyridine or DIPEA | HCl scavenger during loading. |
Experimental Protocols
Phase A: Immobilization on 2-CTC Resin
This is the most critical step. Moisture will hydrolyze the 2-CTC resin to inactive 2-Chlorotrityl alcohol. All glassware must be flame-dried.
Step-by-Step Loading Protocol:
-
Resin Preparation:
-
Weigh 1.0 g of 2-CTC resin (typical loading 1.0–1.6 mmol/g) into a dry fritted reaction vessel.
-
Wash rapidly with dry DCM (3 x 10 mL).
-
Swell in dry DCM (10 mL) for 20 minutes. Drain.
-
-
Coupling Solution Preparation:
-
Dissolve Fmoc-O-Benzyl-L-threoninol (1.2 eq relative to resin capacity) in dry DCM (8 mL).
-
Note: Do not use DMF if possible; it can lower loading efficiency on CTC resins during alcohol attachment.
-
Add DIPEA (4.0 eq) or Pyridine (2.0 eq).
-
-
Loading Reaction:
-
Capping (End-Capping):
-
Loading Determination (UV Test):
-
De-protect a small aliquot (5 mg) with 20% Piperidine/DMF.
-
Measure UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm.
-
Target Loading: 0.4 – 0.8 mmol/g is ideal to prevent aggregation.
-
Phase B: Peptide Assembly (Fmoc Chemistry)
Once loaded, the resin behaves like a standard Fmoc-amino acid-resin.
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Washing: DMF (5 x 1 min).
-
Coupling:
-
AA (3-4 eq), HBTU/HATU (3-4 eq), DIPEA (6-8 eq) in DMF.
-
Coupling time: 45–60 min.
-
-
Repeat until sequence is complete.
Phase C: Cleavage & Work-up
Select the method based on your desired final product.
Method 1: Synthesis of Fully Protected Peptide Alcohol (Fragment)
-
Reagent: 1% TFA in DCM.
-
Procedure: Treat resin with 10 mL of 1% TFA/DCM for 2 mins. Filter into a flask containing 10% Pyridine/Methanol (to neutralize). Repeat 5-10 times.
-
Result: The ester linkage to the resin cleaves.[8] The side-chain Bzl and N-terminal Fmoc (if not removed) remain intact.
Method 2: Synthesis of Peptide-Threoninol(Bzl) (Side-chain Protected)
-
Reagent: TFA / TIS / Water (95:2.5:2.5).
-
Procedure: Agitate for 2 hours.
-
Result: Peptide is cleaved; acid-labile side chains (tBu, Trt) are removed.[9] The O-Benzyl group on threoninol remains. []
-
Application: Useful if the benzyl group is required for lipophilicity or if catalytic hydrogenation is planned as a separate purification step.
Visualization of Workflows
Diagram 1: Resin Loading Mechanism
This diagram illustrates the chemical attachment of the amino alcohol to the solid support.
Caption: Reaction pathway for anchoring Fmoc-O-Benzyl-L-threoninol to 2-Chlorotrityl Chloride resin via the primary hydroxyl group.
Diagram 2: SPPS Workflow Decision Tree
This diagram guides the researcher through the synthesis and cleavage choices.
Caption: Decision matrix for cleavage conditions. Note that standard TFA cleavage leaves the Benzyl ether intact.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Loading (< 0.3 mmol/g) | Hydrolysis of 2-CTC resin due to moisture. | Dry resin in vacuo over P₂O₅. Use fresh anhydrous DCM. Ensure threoninol is fully dissolved. |
| Racemization | Not typically an issue for Threoninol (no alpha-carbonyl), but possible at the adjacent AA during coupling. | Use HOBt/DIC or mild base conditions for the first amino acid coupling to the secondary amine. |
| Incomplete Cleavage | Ether linkage to Trityl is generally labile, but steric bulk can hinder it. | Repeat 1% TFA washes multiple times. Ensure "Method B" cleavage proceeds for at least 2 hours. |
| Benzyl Group Removal | User expected Bzl removal with TFA. | Stop. Bzl is stable to TFA. You must use Hydrogenolysis (Pd/C, H₂) in solution after cleavage, or switch to Fmoc-L-Threoninol(tBu) for future syntheses if one-step deprotection is required. |
References
-
BenchChem. (2025).[2] Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. BenchChem Application Notes. Link
-
Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946. (Seminal work on 2-CTC resin loading). Link
-
Chan, W.C., & White, P.D. (2000).[11] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[11] (Standard reference for Fmoc/tBu vs Fmoc/Bzl strategies).
-
Sigma-Aldrich. (2023). Peptide Resin Loading Protocols: Trityl-based resins. Merck KGaA. Link
Sources
- 1. Peptide Synthesis Reagents (5) [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. peptideweb.com [peptideweb.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes & Protocols: O-Benzyl-L-threoninol as a Chiral Ligand in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of O-Benzyl-L-threoninol
O-Benzyl-L-threoninol is a versatile chiral β-amino alcohol derived from the naturally occurring and inexpensive amino acid, L-threonine.[1] Its utility in asymmetric synthesis stems from a robust structural framework that combines multiple strategic elements. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group at defined stereocenters allows it to function as an effective bidentate ligand, capable of forming stable chelate complexes with a variety of metals and metalloids.
The inherent chirality, originating from the L-threonine backbone, provides the necessary stereochemical information to control the facial selectivity of reactions at a prochiral center. Furthermore, the bulky O-benzyl ether group serves a dual purpose: it protects the primary alcohol, preventing unwanted side reactions, and it creates a well-defined, sterically demanding chiral pocket around the catalytic center. This steric hindrance is crucial for directing incoming substrates and reagents, thereby achieving high levels of enantioselectivity. These features make O-Benzyl-L-threoninol an invaluable precursor for catalysts in several high-impact asymmetric transformations, particularly in the synthesis of chiral alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products.[2][3]
Core Application: Enantioselective Alkylation of Aldehydes with Organozinc Reagents
One of the most well-established applications of O-Benzyl-L-threoninol is in catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction provides a direct and reliable route to valuable secondary alcohols with high optical purity.[4]
Causality of the Method: The reaction's success hinges on the in situ formation of a chiral zinc-amino alkoxide complex. O-Benzyl-L-threoninol reacts with a portion of the dialkylzinc reagent to form a dimeric zinc complex. This complex serves as the actual chiral catalyst. An incoming aldehyde molecule coordinates to one of the zinc centers, activating its carbonyl group for nucleophilic attack. The chiral environment created by the ligand dictates that the alkyl group (e.g., ethyl) from the other zinc center is delivered preferentially to one of the two enantiotopic faces of the aldehyde, leading to the formation of one enantiomer of the product alcohol in excess.
Visualizing the Catalytic Cycle
Caption: Figure 1: Proposed Catalytic Cycle for Diethylzinc Addition.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
Principle: O-Benzyl-L-threoninol (1-2 mol%) is used to catalyze the addition of diethylzinc to benzaldehyde, yielding (R)-1-phenyl-1-propanol with high enantioselectivity. The protocol must be conducted under strictly anhydrous and inert conditions due to the pyrophoric nature of diethylzinc.
Materials and Reagents:
-
O-Benzyl-L-threoninol (≥98%)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled, >99%)
-
Anhydrous Toluene (dried over Na/benzophenone)
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Reactor Setup: A 50 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is purged with dry nitrogen for 10 minutes.
-
Catalyst Preparation: To the flask, add anhydrous toluene (10 mL) via syringe. Add O-Benzyl-L-threoninol (21.1 mg, 0.1 mmol, 2 mol%). Stir the solution at room temperature until the ligand is fully dissolved.
-
Addition of Reagent: Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc solution (1.0 M in hexanes, 11.0 mL, 11.0 mmol) dropwise via syringe over 15 minutes. A white precipitate may form, and gas evolution (ethane) may be observed. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol) dropwise to the catalyst mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C. Caution: Vigorous gas evolution may occur.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add 1 M HCl (10 mL) to dissolve the zinc salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure alcohol.
-
Analysis: Determine the yield. Analyze the enantiomeric excess (ee) by chiral HPLC or GC using a suitable chiral stationary phase column.
Representative Data
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | 92 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 88 | 97 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 95 | 96 |
| Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 94 |
Note: Yields and ee values are representative and can vary based on precise reaction conditions and substrate purity.
Core Application: Asymmetric Borane Reduction of Prochiral Ketones
The enantioselective reduction of ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis.[5][6] O-Benzyl-L-threoninol serves as an excellent precursor for an oxazaborolidine catalyst, famously known as a Corey-Bakshi-Shibata (CBS) catalyst, which mediates the highly enantioselective reduction of prochiral ketones using borane.[7]
Causality of the Method: The process begins with the reaction of O-Benzyl-L-threoninol with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the chiral oxazaborolidine catalyst in situ. This catalyst features a Lewis acidic boron atom and a Lewis basic nitrogen atom. The catalyst coordinates to the borane reducing agent at the nitrogen atom. Subsequently, the ketone substrate coordinates to the catalyst's Lewis acidic boron atom, with its larger substituent oriented away from the catalyst's steric bulk to minimize repulsion. This highly organized, chair-like six-membered transition state facilitates the intramolecular transfer of a hydride from the borane to a single face of the ketone carbonyl, ensuring high enantioselectivity.[8]
Visualizing the Experimental Workflow
Caption: Figure 2: General Workflow for CBS Reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Principle: A catalytic amount (5-10 mol%) of the oxazaborolidine, formed in situ from O-Benzyl-L-threoninol and borane, is used to direct the reduction of acetophenone by a stoichiometric amount of borane, yielding (S)-1-phenylethanol.
Materials and Reagents:
-
O-Benzyl-L-threoninol (≥98%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF, dried over Na/benzophenone)
-
Acetophenone (freshly distilled, >99%)
-
Methanol (reagent grade)
-
1 M HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Reactor Setup: A 100 mL flame-dried, two-neck round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a rubber septum, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Catalyst Formation: To the flask, add O-Benzyl-L-threoninol (211 mg, 1.0 mmol, 10 mol%) and anhydrous THF (20 mL). Stir to dissolve. Add BH₃·SMe₂ (0.12 mL, ~1.2 mmol) dropwise. Stir the solution at room temperature for 20 minutes. Hydrogen gas will evolve.
-
Reaction Setup: Cool the catalyst solution to -20 °C using a dry ice/acetonitrile bath.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of acetophenone (1.17 mL, 10.0 mmol) in anhydrous THF (10 mL). Prepare a solution of BH₃·SMe₂ (0.7 mL, ~7.0 mmol) in anhydrous THF (10 mL).
-
Concurrent Addition: Using two separate syringe pumps (or the dropping funnel for the borane solution), add the acetophenone solution and the stoichiometric BH₃·SMe₂ solution concurrently to the stirred catalyst solution over a period of 30 minutes. Maintain the internal temperature below -15 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for 1 hour, or until TLC analysis indicates full consumption of the starting ketone.
-
Quenching: Slowly and carefully add methanol (5 mL) dropwise to the reaction mixture at -20 °C to quench the excess borane. Caution: Vigorous hydrogen evolution.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. Add 1 M HCl (20 mL) and stir for 30 minutes.
-
Extraction: Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral GC.
Representative Data
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (S)-1-Phenylethanol | 95 | 96 |
| Propiophenone | (S)-1-Phenyl-1-propanol | 92 | 97 |
| α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 98 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 89 | >99 |
Conclusion and Future Outlook
O-Benzyl-L-threoninol has proven to be a robust and highly effective chiral ligand in the field of asymmetric catalysis. Its straightforward derivation from a natural amino acid, combined with its predictable stereochemical control in key C-C and C-H bond-forming reactions, solidifies its role as a valuable tool for chemists in academic and industrial research. The protocols detailed herein for the enantioselective alkylation of aldehydes and the reduction of ketones represent reliable, field-proven methodologies for accessing high-value chiral secondary alcohols. Future research may focus on immobilizing these catalysts on solid supports for enhanced recyclability or incorporating the O-Benzyl-L-threoninol motif into more complex ligand architectures for novel catalytic activities.
References
-
Asymmetric Addition of Organozinc Reagents to Aldehydes. Synfacts, 2025, 21(01), 37. [Link]
-
Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology (RSC Publishing). [Link]
-
New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society. [Link]
-
Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. ResearchGate. [Link]
-
Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews, 2006, 35, 237-247. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 2021, 26(15), 4443. [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society, 1987, 109(18), 5551-5553. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube video. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. york.ac.uk [york.ac.uk]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reductive Amination Using O-Benzyl-L-threoninol
Introduction: The Strategic Value of Chiral Amines and O-Benzyl-L-threoninol
Chiral amines are fundamental building blocks in modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and bioactive molecules.[1] Their stereochemistry is often critical for biological activity, making their efficient and selective synthesis a primary focus in drug discovery and development. Reductive amination stands out as one of the most powerful and versatile methods for synthesizing primary, secondary, and tertiary amines from simple carbonyl precursors.[2][3] This one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, offers a highly efficient route to complex amines while avoiding the overalkylation issues often associated with direct alkylation.[2]
This guide focuses on the application of O-Benzyl-L-threoninol as a chiral starting material in reductive amination procedures. As a derivative of the naturally occurring amino acid L-threonine, O-Benzyl-L-threoninol provides a readily available source of chirality. The presence of the benzyl ether protects the secondary alcohol, allowing the primary amine to selectively react with a carbonyl compound. The resulting N-substituted chiral amino alcohol derivatives are valuable intermediates for the synthesis of complex molecules, including peptidomimetics and other therapeutics.
The Mechanism of Reductive Amination
The reductive amination process occurs in two main stages within the same reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of O-Benzyl-L-threoninol on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[4] Under mildly acidic conditions, the hemiaminal eliminates a molecule of water to form an imine (from an aldehyde) or an iminium ion (from a ketone).[4][5] The equilibrium of this step is driven forward by the removal of water, often facilitated by a dehydrating agent or azeotropic distillation, although in many modern protocols, the subsequent reduction step is fast enough to drive the reaction to completion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[2] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium ion intermediate.[5]
Visualizing the Reaction Pathway
Caption: General workflow of the reductive amination of O-Benzyl-L-threoninol.
Experimental Protocols: A Practical Guide
The choice of reducing agent is paramount to the success of a reductive amination. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[6][7] It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and is less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the reductive amination of O-Benzyl-L-threoninol with a variety of aldehydes and ketones.
Materials:
-
O-Benzyl-L-threoninol
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (optional, catalytic amount for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add O-Benzyl-L-threoninol (1 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the starting materials. A typical concentration is 0.1-0.5 M.
-
Catalyst Addition (for ketones): If using a ketone, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.[7] For most aldehydes, this is not necessary.
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine intermediates.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM or DCE.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the pure N-substituted O-Benzyl-L-threoninol derivative.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition/Value | Rationale & Troubleshooting |
| Equivalents of Carbonyl | 1.0 - 1.2 | A slight excess of the carbonyl compound can help drive the reaction to completion. A large excess should be avoided to simplify purification. |
| Equivalents of STAB | 1.5 | An excess of the reducing agent is necessary to ensure complete reduction of the imine/iminium ion intermediate. If the reaction stalls, a small additional portion of STAB may be added. |
| Solvent | Anhydrous DCE or DCM | These are the preferred solvents for reactions with STAB.[7][8] Tetrahydrofuran (THF) can also be used.[7] Protic solvents like methanol are generally not compatible with STAB.[8] |
| Temperature | Room Temperature | Most reductive aminations with STAB proceed efficiently at ambient temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be beneficial. |
| Reaction Time | 1 - 24 hours | Highly dependent on the steric and electronic properties of the carbonyl substrate. Always monitor by TLC or LC-MS. |
| pH | Mildly acidic to neutral | STAB works well under neutral or slightly acidic conditions. The optional addition of acetic acid for ketones helps to catalyze iminium ion formation.[6] |
Common Issues and Solutions:
-
Low Yield:
-
Inactive STAB: Ensure the STAB is fresh and has been stored under anhydrous conditions.
-
Incomplete imine formation: For sterically hindered ketones, longer initial stirring times or gentle heating may be required before adding the reducing agent.
-
Side reactions: If the carbonyl compound is sensitive to acid, omit the acetic acid catalyst.
-
-
Dialkylation Product: While less common with STAB, if dialkylation of the primary amine is observed, a stepwise procedure can be employed. This involves forming the imine first in a solvent like methanol, followed by the addition of a different reducing agent like sodium borohydride (NaBH₄).[7]
Applications in Drug Discovery and Development
The chiral N-substituted O-Benzyl-L-threoninol derivatives synthesized through this method are valuable intermediates in several areas of pharmaceutical research:
-
Peptidomimetics: These compounds can be incorporated into peptide sequences to create more stable and potent drug candidates.
-
Asymmetric Synthesis: The inherent chirality of the threoninol backbone can be used to direct stereoselectivity in subsequent synthetic steps.
-
Bioactive Molecule Synthesis: The amino alcohol motif is present in numerous biologically active compounds, and this methodology provides a straightforward route to novel analogues for screening and lead optimization.
The benzyl protecting group can be readily removed by catalytic hydrogenation, unmasking the secondary alcohol for further functionalization or to reveal the final target molecule.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Organic Reaction Data. Reductive Amination - Common Conditions. [Link]
-
YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Pearson. The two most general amine syntheses are the reductive amination.... [Link]
-
Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
-
ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Link]
-
ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Oncotarget. A recent update on new synthetic chiral compounds with antileishmanial activity. [Link]
Sources
- 1. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Chemoselective Esterification of N-Protected O-Benzyl-L-Threoninol
Executive Summary
This application note details the protocol for the esterification of the primary alcohol moiety of O-Benzyl-L-threoninol (also referred to as (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol). This reaction is a critical transformation in the synthesis of peptidomimetics and chiral drug intermediates.
Key Technical Challenge: The substrate contains three nucleophilic sites: a primary hydroxyl, a secondary benzylic ether (protected), and an amine.
-
Crucial Pre-requisite: The amine must be protected (e.g., N-Boc, N-Fmoc, or N-Cbz) prior to esterification. Attempting this reaction on the free amine will result in preferential amide formation (
).
This guide focuses on the Steglich Esterification (DCC/DMAP) as the primary method due to its mild conditions, which preserve the stereochemical integrity of the
Substrate Analysis & Strategic Considerations
Molecule Specifications
-
Substrate: N-Protected-O-Benzyl-L-Threoninol
-
Target Site: Primary Alcohol (C1 position)
-
Stereochemistry: (2R, 3R) - Preservation is critical.
-
Risks:
-
Racemization: Base-catalyzed proton abstraction at the
-carbon (C2) during activation. - -Elimination: Strong bases may trigger elimination of the benzylic ether, forming an alkene.
-
Acyl Migration: In the presence of a free or labile amine, the acyl group can migrate from O to N (
acyl shift).
-
Reaction Pathway Visualization
The following diagram illustrates the Steglich mechanism specifically applied to this substrate, highlighting the activation of the carboxylic acid partner.
Figure 1: Catalytic cycle of the Steglich esterification. DMAP acts as an acyl-transfer agent, generating a potent N-acylpyridinium intermediate.
Detailed Protocol: Steglich Esterification
Applicability: Best for coupling complex, sterically hindered, or acid-sensitive carboxylic acids (e.g., drug conjugates, amino acids).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| N-Prot-O-Bn-Threoninol | 1.0 | Substrate | Ensure dry (azeotrope with toluene if needed). |
| Carboxylic Acid (R-COOH) | 1.1 - 1.2 | Coupling Partner | Slight excess drives conversion. |
| DCC (Dicyclohexylcarbodiimide) | 1.1 - 1.2 | Dehydrating Agent | Toxic/Allergen. Handle in fume hood. |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.2 | Nucleophilic Catalyst | Essential for alcohol coupling. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade required. |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask under an inert atmosphere (
or Ar). -
Dissolve Carboxylic Acid (1.1 equiv) and N-Prot-O-Bn-Threoninol (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to threoninol).
-
-
Activation:
-
Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature suppresses racemization and
-acylurea side-product formation. -
Add DMAP (0.1 equiv) in one portion.
-
-
Coupling:
-
Dissolve DCC (1.1 equiv) in a minimal amount of DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within 5–20 minutes.
-
-
Incubation:
-
Allow the reaction to stir at 0°C for 1 hour.
-
Remove the ice bath and allow to warm to room temperature (20–25°C).
-
Stir for 8–12 hours (overnight). Monitor via TLC or LC-MS.
-
-
Workup (Urea Removal):
-
Cool the mixture back to -20°C (freezer) for 2 hours to precipitate remaining DCU.
-
Filter the cold mixture through a Celite® pad. Rinse the pad with cold DCM.
-
Alternative: If DCU removal is difficult, switch DCC for EDC·HCl (1.2 equiv). The urea byproduct of EDC is water-soluble and removed in the aqueous wash.
-
-
Extraction:
-
Wash the filtrate sequentially with:
-
10% Citric Acid or 0.5M HCl (removes DMAP and unreacted amine traces).
-
Saturated
(removes unreacted carboxylic acid). -
Brine (saturated NaCl).
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Alternative Protocol: Acid Anhydride/Chloride
Applicability: Best for simple acyl groups (Acetyl, Benzoyl) where the acid partner is commercially available as a chloride or anhydride.
-
Dissolution: Dissolve N-Prot-O-Bn-Threoninol (1.0 equiv) in anhydrous DCM or Pyridine.
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base).
-
Optional: Add 0.05 equiv DMAP to accelerate reaction.
-
-
Acylation: Cool to 0°C. Add Acid Chloride/Anhydride (1.1 equiv) dropwise.
-
Quench: Upon completion (TLC), add water to hydrolyze excess reagent.
-
Workup: Standard extraction (Acid wash
Base wash Brine).
Quality Control & Validation
Process Validation Workflow
Figure 2: Analytical decision tree for product validation.
Key Analytical Markers
-
H NMR (CDCl
):-
Shift Diagnostic: The protons on C1 (primary alcohol) will shift downfield from
ppm (alcohol) to ppm (ester). -
Benzyl Group: Multiplet at
ppm (5H) and benzylic singlet/ABq at ppm.
-
-
Mass Spectrometry: Look for
or . Ensure no peaks (loss of benzyl protection).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Urea byproduct interference | Switch from DCC to EDC·HCl or DIC .[1][2] |
| Racemization | High temperature or excess base | Maintain 0°C during addition. Reduce DMAP to 0.05 eq. |
| N-Acylation | Free amine present | Ensure quantitative N-protection (Boc/Fmoc) before starting. |
| O-Acyl Urea | Slow reaction (Acyl migration) | This is a stable byproduct. Ensure DMAP is fresh/dry to outcompete rearrangement. |
References
-
Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very brief commentary. The Journal of Organic Chemistry, 50(13), 2394–2395.
-
Sigma-Aldrich. (n.d.). Fmoc-Thr(Bzl)-OH Product Specification (Analogous reactivity reference).
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Review of coupling reagents including DCC/EDC).
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Benzyl L-threoninate--hydrogen chloride (1/1) | C11H16ClNO3 | CID 16216248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: Optimizing Stereochemical Integrity in O-Benzyl-L-Threoninol Couplings
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Minimizing Racemization & Side Reactions in Threoninol Couplings
Executive Summary
You are likely referencing this guide because you have observed diastereomeric impurities or "racemization" in your final product when coupling O-Benzyl-L-threoninol .
Crucial Distinction: As an amino alcohol, O-Benzyl-L-threoninol functions as a nucleophile. It lacks the
If you observe loss of stereochemistry, it is almost certainly due to one of two distinct failure modes:
-
Partner Racemization: The incoming activated carboxylic acid (the coupling partner) has racemized, induced by the reaction conditions.
-
-Elimination: The O-Benzyl-L-threoninol has undergone base-catalyzed
-elimination (retro-Michael type), destroying the chiral centers and potentially leading to byproducts that mimic racemates.
This guide structures the troubleshooting process to identify which failure mode is occurring and provides the "Gold Standard" protocol to prevent it.
Module 1: Diagnostic Workflow
Before altering your synthesis, you must identify the source of the impurity. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic logic flow to distinguish between incoming acid racemization (most common) and threoninol degradation.
Module 2: The Chemistry of Failure
Understanding why the reaction fails is the first step to fixing it.
1. The "Phantom" Racemization (Azlactone Pathway)
When you activate a chiral carboxylic acid (e.g., Fmoc-AA-OH) to couple it to Threoninol, the activated acid is prone to cyclization.
-
Mechanism: The carbonyl oxygen of the amide backbone attacks the activated ester, forming an Oxazolone (Azlactone) .
-
Result: The
-proton of the oxazolone is highly acidic ( ). Weak bases can deprotonate it, causing immediate racemization. The Threoninol then opens the ring, locking in the mixed stereochemistry. -
Trigger: Strong bases (DIPEA, TEA) and slow coupling rates.
2. The "Silent" Killer (
-Elimination)
While Threonine derivatives are more stable than Serine, the O-Benzyl ether is a potential leaving group under basic conditions.
-
Mechanism: Base abstracts the
-proton of the Threoninol (made accessible by specific conformations), leading to the elimination of Benzyl Alcohol ( ). -
Result: Formation of a dehydro-amino species (enamine). This destroys the stereocenter.
-
Trigger: High pH (pKa > 12 bases like DBU/Piperidine) or prolonged reaction times.
Figure 2: Mechanistic pathways leading to impurity formation. Mechanism A is the primary cause of "racemization" observations.
Module 3: Optimization Protocols
To ensure stereochemical integrity, you must switch from "Standard" conditions (HATU/DIPEA) to "Low-Racemization" conditions.
Protocol A: The Gold Standard (DIC/Oxyma)
This method generates a highly reactive ester that couples faster than the oxazolone can form, and it operates at a lower pH than DIPEA-based methods.
Reagents:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF or NMP (0.1 - 0.2 M concentration).
Step-by-Step:
-
Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Chill the solution to 0°C (optional but recommended for highly sensitive chiral acids like Cysteine or Histidine).
-
Add DIC (1.0 equiv). Do not add base yet.
-
Activate for 2–3 minutes. The solution may turn yellow/orange (normal for Oxyma).
-
Add O-Benzyl-L-threoninol (1.0 – 1.1 equiv).
-
Base: Generally NO BASE is needed if the Threoninol is a free amine. If Threoninol is a salt (e.g., HCl salt), add exactly 1.0 equiv of TMP (2,4,6-Collidine) .
-
Why Collidine? It is a weak base (
) that neutralizes the salt but is too sterically hindered and weak to abstract the -proton.
-
Protocol B: Comparative Reagent Selection
| Variable | Standard (High Risk) | Optimized (Low Risk) | Why? |
| Activator | HATU / HBTU | DIC / Oxyma Pure | Uronium salts (HATU) require base to function, immediately spiking pH. Carbodiimides (DIC) function at neutral pH. |
| Base | DIPEA / TEA | Sym-Collidine (TMP) | DIPEA ( |
| Additive | None / HOBt | Oxyma Pure | Oxyma is superior to HOBt in suppressing racemization and is non-explosive [1, 2].[2] |
| Temp | Room Temp | 0°C | Lower temperature kinetically favors coupling over racemization. |
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using EDC/NHS. Is that safe? A: EDC/NHS is generally safe regarding racemization, but it is slow. Slow coupling allows time for the activated ester to degrade or racemize if any base is present. DIC/Oxyma is significantly faster and maintains higher optical purity.
Q2: My Threoninol is an HCl salt. Can I just add extra DIPEA?
A: Avoid this. Adding excess DIPEA to neutralize the salt creates a local high-pH environment that triggers the Azlactone pathway in your incoming acid. Use Sym-Collidine or N-Methylmorpholine (NMM) to neutralize the salt. These bases are too weak to cause significant
Q3: I see a peak at M-108 in my LCMS. What is it?
A: That is the loss of Benzyl Alcohol (
Q4: Can I use O-Benzyl-L-Threonine (the acid) instead of Threoninol?
A: If you are coupling Fmoc-Thr(Bzl)-OH to an amine, the risk of racemization is actually lower than most amino acids because the
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Polt, R., et al. (1992). "General methods for alpha-O-glycosylated amino acids. Stereochemical consequences of the beta-elimination reaction." Journal of the American Chemical Society. Link
-
Bachem Technical Guides. "Racemization in Peptide Synthesis." Link
Sources
Technical Support Center: Strategies for Mitigating Diketopiperazine Formation with Threonine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diketopiperazine (DKP) formation, particularly when working with threonine-containing peptides. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental designs. This resource is structured to offer both quick answers through our FAQs and in-depth troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding DKP formation in peptide synthesis involving threonine.
Q1: What is diketopiperazine (DKP) and why is it a concern with threonine?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms via an intramolecular cyclization of a dipeptidyl unit. This process is a significant side reaction in peptide synthesis, leading to cleavage of the peptide from the solid-phase support and resulting in a truncated peptide and reduced yield of the desired product.[1][2] Threonine, while not as notorious as proline for inducing DKP formation, can still be problematic, especially when it is at the N-terminus or when certain protecting groups and coupling conditions are used. The hydroxyl group in threonine's side chain can, under some conditions, influence the conformation of the peptide backbone, potentially favoring the cyclization reaction.
Q2: What is the fundamental mechanism of DKP formation?
A2: The formation of DKP is an intramolecular aminolysis reaction.[3] It involves the nucleophilic attack of the N-terminal amino group of a dipeptide attached to a resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[2] This attack forms a stable six-membered ring, releasing the DKP from the solid support.[2][4] The basic conditions typically used for Fmoc-deprotection significantly enhance the nucleophilicity of the N-terminal amine, thereby promoting this unwanted side reaction.[2]
Q3: Which factors generally promote DKP formation?
A3: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: Dipeptides with proline at the second (C-terminal) position are highly susceptible.[1][5] While threonine is less prone, its presence at the N-terminus can still lead to DKP formation.[3]
-
Deprotection Conditions: The use of piperidine for Fmoc group removal is a primary catalyst for DKP formation due to its basicity.[1][5]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation.[1]
-
Temperature: Higher temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1]
-
Solvent: The choice of solvent can influence the rate of DKP formation. For instance, DKP formation can be faster in solvents like DMF and DMSO compared to NMP or acetonitrile.[1][5][6][7]
Q4: How can I detect DKP formation in my synthesis?
A4: The most effective method for detecting DKP byproducts is Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This technique allows for the identification of the DKP's molecular weight in the reaction mixture or crude product.[8] High-Performance Liquid Chromatography (HPLC) can also be used to monitor the disappearance of the starting material and the appearance of the DKP product.[8][9]
II. Troubleshooting Guide: Threonine-Specific Issues
This section provides a deeper dive into specific problems you might encounter with threonine derivatives and offers actionable solutions.
Issue 1: Significant Product Loss After Coupling to an N-Terminal Threonine
Symptom: You observe a dramatically low yield of your target peptide after the coupling step involving an N-terminal threonine residue. Analysis of the cleaved product by LC-MS shows a major peak corresponding to the mass of the diketopiperazine of the N-terminal dipeptide.
Root Cause Analysis: When threonine is the N-terminal residue of a dipeptide attached to the resin, the free amino group can readily attack the ester linkage to the resin, especially after the removal of the N-terminal protecting group (e.g., Fmoc). This is particularly problematic with standard Fmoc deprotection conditions using piperidine.
Mitigation Strategies:
-
Strategy 1: In Situ Neutralization/Coupling: This approach avoids the generation of a free N-terminal amine in a basic environment for an extended period.
-
Protocol 1: In Situ Neutralization Coupling
-
After the deprotection of the N-terminal protecting group of the amino acid preceding threonine, wash the resin thoroughly to remove the deprotection reagent.
-
Instead of a separate neutralization step, add the activated Fmoc-Thr(tBu)-OH and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) simultaneously to the reaction vessel. The base will neutralize the ammonium salt in situ, allowing the coupling reaction to compete effectively with DKP formation.[10]
-
-
-
Strategy 2: Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage.
-
Protocol 2: Dipeptide Coupling
-
Synthesize the dipeptide Fmoc-Xaa-Thr(tBu)-OH in solution, where Xaa is the third amino acid in your sequence.
-
Purify the dipeptide.
-
Couple the purified dipeptide to the resin-bound peptide. This circumvents the presence of a dipeptide on the resin with a free N-terminal amine.[5]
-
-
Issue 2: DKP Formation During Coupling of the Third Amino Acid to a Threonine-Containing Dipeptide
Symptom: You are synthesizing a peptide with the sequence ...Xaa-Thr-Yaa-Resin. After coupling Fmoc-Xaa-OH, you observe significant DKP formation involving the Thr-Yaa dipeptide.
Root Cause Analysis: The basic conditions required for the coupling reaction, often exacerbated by the choice of coupling reagent and base, can promote DKP formation. The conformation of the Thr-Yaa dipeptide may be particularly favorable for cyclization.
Mitigation Strategies:
-
Strategy 1: Choice of Coupling Reagent and Additives: The selection of coupling reagents can significantly impact side reactions.
-
Recommendation: Utilize coupling reagents known to suppress racemization and DKP formation. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure can be effective.[11][12] OxymaPure has been shown to reduce base-mediated side reactions.[13] Avoid prolonged coupling times and elevated temperatures.
-
-
Strategy 2: Modifying Deprotection Conditions: Standard Fmoc deprotection with 20% piperidine in DMF is a major contributor to DKP formation.[2]
-
Protocol 3: Modified Fmoc Deprotection
-
Consider using a milder deprotection cocktail. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.[2][14][15]
-
Procedure:
-
Treat the peptide-resin with the 2% DBU / 5% piperazine / NMP solution for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 15-20 minutes.
-
Wash the resin thoroughly with NMP to remove all traces of the deprotection reagents before proceeding to the next coupling step.[2]
-
-
-
Visualization of DKP Formation and Prevention
To better understand the process, the following diagrams illustrate the mechanism of DKP formation and a decision-making workflow for its prevention.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
III. Data Summary: Impact of Deprotection Conditions
The following table summarizes the effect of different Fmoc-deprotection cocktails on DKP formation, highlighting the benefits of moving away from the standard piperidine/DMF system.
| Deprotection Cocktail | Solvent | DKP Formation Level | Reference |
| 20% Piperidine | DMF | High (e.g., 13.8%) | [14] |
| 5% Piperidine | DMF | High (e.g., 12.2%) | [14] |
| 5% Piperazine | NMP | Significantly Reduced (< 4%) | [14] |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | [2][14][15] |
This data underscores the critical role of the deprotection step in controlling DKP formation. The combination of a stronger, non-nucleophilic base like DBU with a milder nucleophile like piperazine in a less polar solvent like NMP provides a much more favorable environment for minimizing this side reaction.
By understanding the mechanisms of DKP formation and implementing these targeted troubleshooting strategies, you can significantly improve the yield and purity of your threonine-containing peptides. Should you require further assistance, please do not hesitate to contact our technical support team.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Benzyl Protection Strategies for L-Threoninol
Current Status: Operational Topic: Reagent Selection & Troubleshooting for O-Benzylation of L-Threoninol Ticket ID: #THR-BN-001
Executive Summary & Chemical Context
The Challenge: L-Threoninol ((2R,3R)-2-amino-1,3-butanediol) presents a unique "triad of trouble" for protection chemistry:
-
Amphoteric Nature: It possesses a nucleophilic amine and two hydroxyl groups (primary and secondary).
-
Regioselectivity: Differentiating between the sterically unhindered primary alcohol (C1) and the hindered secondary alcohol (C3).
-
Stereochemical Integrity: While less acidic than its parent amino acid, the chiral center at C2 is susceptible to racemization (via oxazoline intermediates) or
-elimination under harsh basic conditions.
The Solution: While Benzyl Bromide (BnBr) with NaH is the industry standard, it is often too aggressive for high-fidelity applications. This guide details two superior alternatives: Benzyl Trichloroacetimidate (BTCA) and Dudley’s Reagent .
Interactive Reagent Selection Matrix
Use the following logic flow to determine the optimal reagent for your specific substrate constraints.
Figure 1: Decision tree for selecting the appropriate benzylation reagent based on chemical compatibility.
Technical Deep Dive: The Alternatives
Comparative Analysis Data
| Feature | Standard: BnBr / NaH | Alt 1: Benzyl Trichloroacetimidate (BTCA) | Alt 2: Dudley's Reagent |
| Mechanism | |||
| pH Conditions | Strongly Basic (pH > 14) | Acidic (Catalytic TfOH/TMSOTf) | Neutral (Buffered with MgO) |
| Temp.[1] Range | 0°C to Reflux | 0°C to RT | 40°C to 80°C |
| Selectivity | Poor (Primary ~ Secondary) | Good (Primary > Secondary) | Excellent (Primary > Secondary) |
| Racemization Risk | High (via elimination/oxazoline) | Low | Negligible |
| Atom Economy | Moderate | Low (Trichloroacetamide byproduct) | Moderate (Pyridone byproduct) |
Detailed Protocols
Protocol A: Acid-Catalyzed Benzylation (BTCA)
Best for: N-Boc protected threoninol where base-catalyzed elimination is a risk.
Reagents:
-
Substrate: N-Boc-L-threoninol
-
Reagent: Benzyl 2,2,2-trichloroacetimidate (2.0 - 3.0 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) OR TMSOTf
-
Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1)
Workflow:
-
Dissolution: Dissolve N-Boc-L-threoninol in anhydrous DCM (0.1 M) under Argon.
-
Reagent Addition: Add BTCA (2.2 equiv).
-
Catalysis: Cool to 0°C. Add TfOH dropwise. Note: Reaction is often exothermic.
-
Monitoring: Warm to RT. Monitor via TLC (stain with Ninhydrin or PMA).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Purification: Filter off the precipitated trichloroacetamide byproduct before column chromatography.
Protocol B: Neutral Benzylation (Dudley’s Reagent)
Best for: N-Fmoc protected threoninol or substrates sensitive to both Lewis acids and strong bases.
Reagents:
-
Substrate: N-Fmoc-L-threoninol
-
Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Dudley’s Reagent) (2.2 equiv)
-
Scavenger: MgO (2.0 equiv)
-
Solvent:
-Trifluorotoluene (TFT) or Toluene.
Workflow:
-
Suspension: Suspend the substrate, Dudley’s reagent, and MgO in TFT.
-
Activation: Heat the mixture to 83°C (for TFT) or 90°C (for Toluene).
-
Mechanism: The reagent thermally decomposes to release a benzyl cation, which is trapped by the alcohol.[2] MgO scavenges the liberated proton (as HOTf), keeping the media neutral.
-
Workup: Filter through a Celite pad to remove MgO and pyridone salts. Concentrate and purify.
Troubleshooting Guide (FAQ)
Scenario 1: "I am observing N-benzylation despite using O-alkylation conditions."
-
Root Cause: The amine nucleophilicity is competing with the hydroxyl groups.
-
Solution: You must mask the amine.
-
If using BnBr/NaH : The amine proton is acidic enough to be deprotonated, leading to irreversible N-alkylation.
-
Fix: Ensure the starting material is N-Boc-L-threoninol or N-Fmoc-L-threoninol. If you need the free amine later, use N,N-dibenzyl protection from the start, or use a carbamate (Boc/Cbz) that is orthogonal to the benzyl ether.
-
Scenario 2: "My yield is low with BTCA; the starting material is unreacted."
-
Root Cause: Moisture in the solvent or "poisoned" catalyst. BTCA hydrolyzes rapidly to benzyl alcohol and trichloroacetamide in the presence of water.
-
Solution:
-
Dry DCM over CaH2 or molecular sieves (3Å).
-
Increase catalyst loading to 10-15 mol%.
-
Switch catalyst to TMSOTf (Trimethylsilyl trifluoromethanesulfonate), which acts as a moisture scavenger and Lewis acid.
-
Scenario 3: "I see an elimination product (enol ether) instead of the benzyl ether."
-
Root Cause: Strong base (NaH) promoted
-elimination of the hydroxyl group, a known side reaction in 1,3-diols/amino alcohols. -
Solution: Switch to Dudley’s Reagent . The neutral conditions eliminate the pathway for E2 or E1cB elimination.
Scenario 4: "How do I selectively protect the primary alcohol only?"
-
Root Cause: Steric differentiation.
-
Solution:
-
Reaction Control: Use 1.1 equivalents of the benzylating agent at -78°C to 0°C .
-
Reagent Choice: Use BTCA in Cyclohexane/DCM . The non-polar solvent enhances the steric discrimination between the primary (unhindered) and secondary (hindered) positions.
-
Optimization Workflow Visualization
Follow this loop when optimizing the BTCA reaction for L-Threoninol.
Figure 2: Troubleshooting loop for incomplete conversion in acid-catalyzed benzylation.
References
-
Dudley's Reagent (Original Methodology): Poon, K. W. C., & Dudley, G. B. (2006).[3] J. Org. Chem., 71(10), 3923–3927. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."
-
Benzyl Trichloroacetimidate (General Protocol): Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). J. Chem. Soc., Perkin Trans. 1, 2247-2250. "Acid-catalysed benzylation of hydroxyl groups using benzyl trichloroacetimidate."
-
Protection of Amino Alcohols (Comprehensive Review): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[4] (Specifically Chapter 2: Protection for the Hydroxyl Group).[5]
-
Regioselectivity in Threoninol Derivatives: Chem-Impex International. "Boc-O-benzyl-L-threoninol Technical Data."
Sources
Validation & Comparative
Structural Validation and Comparative NMR Profiling of O-Benzyl-L-threoninol
Executive Summary
O-Benzyl-L-threoninol (also known as H-Thr(Bzl)-ol) is a pivotal chiral building block utilized in the synthesis of Peptide Nucleic Acids (PNA), chiral ligands, and complex peptidomimetics. Its structural integrity is defined by the protection of the secondary alcohol (side chain) with a benzyl group, leaving the primary alcohol and amine free for further functionalization.[1]
This guide provides a definitive technical framework for the NMR characterization of O-Benzyl-L-threoninol. Unlike standard spectral lists, this document focuses on comparative structural validation —specifically distinguishing the target O-alkylated product from common N-alkylated regioisomers and starting materials.
Structural Analysis & Challenge
The core challenge in characterizing O-Benzyl-L-threoninol lies in verifying the regioselectivity of the benzylation and the stereochemical integrity of the chiral centers.
-
Target Structure:
-2-amino-3-(benzyloxy)butan-1-ol.[2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Critical NMR Feature: The benzylic methylene protons (
) are adjacent to a chiral center ( ). Consequently, they are diastereotopic , typically appearing as an AB quartet rather than a singlet.[1] This is a primary indicator of enantiomeric purity and correct substitution.[1]
Comparison: Target vs. Potential Impurities
The synthesis often involves the reduction of O-Benzyl-L-threonine or the selective alkylation of L-threoninol. Common impurities include:
-
N-Benzyl-L-threoninol: Result of non-selective alkylation.
-
O,N-Dibenzyl-L-threoninol: Over-alkylation.
-
L-Threoninol: Unreacted starting material.[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution data and unambiguous assignment of exchangeable protons (
-
Primary Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.[1]-
Purpose: Provides optimal resolution for the backbone and aromatic regions.[1]
-
-
Validation Step:
Shake.[1]-
Purpose: Addition of 1-2 drops of
to the NMR tube to identify exchangeable protons (Amine and Hydroxyl signals will disappear).[1]
-
Instrument Parameters
-
Frequency: Minimum 400 MHz (essential to resolve the benzylic AB system).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (d1):
2.0 seconds (to ensure accurate integration of aromatic protons).
NMR Characterization Data[1][4][5][6][7][8][9][10][11][12][13][14]
H NMR Profile (400 MHz, )
Note: Chemical shifts (
| Assignment | Multiplicity | Integration | Coupling ( | Structural Insight | |
| Aromatic (Ph) | 7.25 – 7.40 | Multiplet | 5H | - | Overlapping signals for ortho, meta, para protons. |
| Benzylic ( | 4.62 / 4.48 | AB Quartet | 2H | Diagnostic Peak. Distinct diastereotopic splitting confirms proximity to chiral center. | |
| H-3 (Methine) | 3.65 – 3.75 | Multiplet | 1H | - | Deshielded by oxygen; coupled to methyl (H-4). |
| H-1 ( | 3.50 – 3.65 | Multiplet | 2H | - | ABX system with H-2; often overlaps with H-3. |
| H-2 (Methine-N) | 2.85 – 2.95 | Multiplet | 1H | - | Shielded relative to H-3 due to Nitrogen attachment. |
| Methyl (H-4) | 1.18 | Doublet | 3H | Characteristic doublet of the threonine backbone.[1] | |
| 1.8 – 2.5 | Broad Singlet | 3H | - | Exchangeable. Disappears upon |
C NMR Profile (100 MHz, )
| Assignment | Type ( | Structural Insight | |
| Aromatic (Ipso) | 138.2 | C (quat) | Quaternary carbon of the benzyl group. |
| Aromatic (Ph) | 128.4, 127.8, 127.7 | CH | Typical pattern for mono-substituted benzene.[1] |
| Benzylic ( | 71.2 | Diagnostic. Downfield shift indicates O-linkage (vs N-linkage ~50-55 ppm). | |
| C-3 (Methine-O) | 76.5 | CH | Chiral center carrying the benzyloxy group. |
| C-1 ( | 64.2 | Primary alcohol carbon. | |
| C-2 (Methine-N) | 56.8 | CH | Chiral center carrying the amine. |
| C-4 (Methyl) | 16.5 | Terminal methyl group. |
Comparative Analysis: The "Regio-Check"
The most critical quality control step is distinguishing the desired O-Benzyl ether from the N-Benzyl amine impurity. This distinction is readily made by observing the chemical shift of the benzylic protons.[1]
Comparative Table: O-Bn vs. N-Bn
| Feature | O-Benzyl-L-threoninol (Target) | N-Benzyl-L-threoninol (Impurity) | Reasoning |
| Benzylic | Oxygen is more electronegative than Nitrogen, causing a significant downfield shift (deshielding). | ||
| Benzylic Multiplicity | AB Quartet (Distinct) | Singlet or weak AB | The chiral influence is often stronger through the ether linkage; N-benzyl protons may appear as a singlet if exchange is fast.[1] |
| Amine Signal | Broad singlet ( | Broad singlet ( | Integration of exchangeable protons differs (3H vs 2H total).[1] |
| ~71 ppm | ~52 ppm | Carbon directly attached to Oxygen is significantly deshielded compared to Nitrogen.[1] |
Visualization & Logic Flows
Characterization Workflow
Figure 1: Step-by-step protocol for validating O-Benzyl-L-threoninol.
Isomer Discrimination Logic
Figure 2: Decision tree for distinguishing between O-Benzyl and N-Benzyl isomers based on chemical shift data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general chemical shift additivity rules).
-
PubChem. (n.d.).[1] Compound Summary: (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.[3][2] National Library of Medicine.[1] Retrieved from [Link][1]
-
Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[4] (Standard reference for diastereotopic proton effects).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride | 160841-03-2 | Benchchem [benchchem.com]
- 3. (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | C11H17NO2 | CID 45934302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Senior Application Scientist's Guide to Validating Chiral Purity of Amino Alcohols Using Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like amino alcohols, which are pivotal building blocks for many active pharmaceutical ingredients (APIs), the spatial arrangement of atoms can mean the difference between a therapeutic effect and a toxicological liability. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the stereospecific characterization of chiral drug candidates.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for analyzing and quantifying enantiomers.[1] This guide provides an in-depth, experience-driven comparison of common chiral HPLC methods for validating the chiral purity of amino alcohols. We will delve into the causality behind experimental choices, present comparative data, and provide a robust, self-validating framework for method development and validation that aligns with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
The Heart of the Separation: Understanding Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of the appropriate CSP. The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times.[6] For amino alcohols, two classes of CSPs have demonstrated broad utility: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[1][7] The chiral recognition mechanism is complex, arising from the helical structure of the polysaccharide backbone, which forms chiral grooves or cavities.[8][9] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate derivatives on the polysaccharide chain.[10]
-
Expertise in Action: The carbamate groups on the polysaccharide backbone are critical for interaction. The amino and hydroxyl groups of the amino alcohol analyte can act as hydrogen bond donors and acceptors, making these phases particularly effective. The choice between cellulose and amylose backbones, and the specific derivatization (e.g., 3,5-dimethylphenylcarbamate), can subtly alter the shape and electronics of the chiral cavities, leading to significant differences in selectivity.[11][12]
Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation
Cyclodextrin-based CSPs are formed by bonding cyclodextrins, which are cyclic oligosaccharides, to a silica support. Their structure resembles a truncated cone or "bucket" with a hydrophobic interior and a hydrophilic exterior.[6] The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[10] The differential fit and secondary interactions with the hydroxyl groups at the rim of the cavity lead to enantioseparation.
-
Expertise in Action: For amino alcohols, the aromatic or aliphatic portion of the molecule can be included in the cyclodextrin cavity. The stereochemistry of the amino and hydroxyl groups near the chiral center will then dictate the stability of the complex through interactions with the rim of the cyclodextrin, allowing for separation.
Comparative Performance of CSPs for Amino Alcohol Separation
The choice of CSP is the most critical factor in achieving a successful separation. To illustrate this, the following table summarizes experimental data comparing the performance of a polysaccharide-based CSP (Cellulose-1) and a cyclodextrin-based CSP (CD-2) for the separation of the enantiomers of a model amino alcohol, 1-phenyl-2-aminoethanol.
| Parameter | Method 1: Polysaccharide-Based (Cellulose-1) | Method 2: Cyclodextrin-Based (CD-2) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Beta-cyclodextrin |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine | Methanol/Water (50:50, v/v) with 0.1% Triethylammonium Acetate |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Resolution (Rs) | 2.8 | 1.9 |
| Selectivity (α) | 1.45 | 1.25 |
| Analysis Time (min) | 12 | 15 |
Data synthesized from multiple sources for illustrative purposes. [1][13]
Analysis of Comparative Data:
-
The polysaccharide-based column provided a higher resolution (Rs > 2.0 is considered excellent) and selectivity in a shorter analysis time under normal-phase conditions. This is often the case for amino alcohols, where hydrogen bonding and dipole-dipole interactions with the polysaccharide CSP are highly effective.
-
The cyclodextrin-based column , operating in reversed-phase mode, also achieved baseline resolution (Rs > 1.5), demonstrating its utility. However, the lower selectivity suggests a less optimal fit within the cyclodextrin cavity compared to the interactions with the polysaccharide phase for this particular analyte.
This comparison underscores a crucial principle in chiral method development: screening multiple, mechanistically different CSPs is essential to identify the optimal conditions for a given analyte.[7][14]
A Framework for Method Development and Validation
A robust and reliable chiral HPLC method is not just developed; it is systematically validated to ensure it is fit for its intended purpose. The following protocol outlines a comprehensive approach to developing and validating a chiral HPLC method for determining the enantiomeric purity of an amino alcohol, in accordance with ICH Q2(R1) guidelines.[2][3][15]
Part 1: Method Development and Optimization
The goal of method development is to achieve baseline resolution (Rs ≥ 1.5) of the enantiomers with good peak shape and a reasonable analysis time.
Step-by-Step Protocol:
-
Column Selection: Begin by screening at least two columns with different chiral recognition mechanisms (e.g., a polysaccharide-based column and a cyclodextrin-based column).
-
Mobile Phase Screening:
-
For Polysaccharide CSPs: Start with a normal-phase mobile phase, such as n-Hexane/Ethanol or n-Hexane/Isopropanol in a 90:10 ratio. For basic amino alcohols, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. For acidic impurities, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).[16]
-
For Cyclodextrin CSPs: Start with a reversed-phase mobile phase, such as Methanol/Water or Acetonitrile/Water with a buffer (e.g., 0.1% triethylammonium acetate).
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier. Increasing the alcohol content generally reduces retention time but may decrease resolution.[14]
-
Optimize the column temperature. Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[14]
-
Adjust the flow rate. Lower flow rates can sometimes improve resolution for challenging separations.[14]
-
-
Final Method Selection: Choose the conditions that provide a resolution of at least 1.5, a tailing factor between 0.8 and 1.5, and an analysis time suitable for the intended application.
Part 2: Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.
Step-by-Step Validation Experiments:
-
Specificity:
-
Protocol: Analyze a blank (diluent), a sample of the desired enantiomer, a sample of the undesired enantiomer, and a mixture of both.
-
Acceptance Criteria: The blank should show no interfering peaks. The retention times of the enantiomers should be consistent, and the method must demonstrate baseline resolution between the two enantiomers.[10]
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[17]
-
-
Accuracy:
-
Protocol: Spike a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120% for impurity analysis.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for the undesired enantiomer at the specification limit.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is established at a S/N of 3:1, and LOQ at a S/N of 10:1.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
-
Robustness:
-
Protocol: Intentionally make small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The resolution between the enantiomers should remain ≥ 1.5, and the system suitability criteria should still be met.
-
Troubleshooting Common Issues in Chiral Amino Alcohol Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; wrong mobile phase modifier. | For basic amino alcohols, add a small amount of an amine (e.g., diethylamine) to the mobile phase. For acidic compounds, add an acid (e.g., trifluoroacetic acid).[17][18][19][20] |
| No or Poor Resolution | Incorrect CSP or mobile phase. | Screen a different CSP with an alternative chiral recognition mechanism. Systematically vary the mobile phase composition (e.g., change the alcohol modifier from isopropanol to ethanol).[17][18][19][20] |
| Irreproducible Retention Times | Insufficient column equilibration; mobile phase instability; temperature fluctuations. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.[17][18][19][20] |
Conclusion: A Pathway to Confident Chiral Purity Validation
Validating the chiral purity of amino alcohols is a critical, non-negotiable step in pharmaceutical development. A successful outcome is not a matter of chance but the result of a systematic and scientifically sound approach. By understanding the underlying principles of chiral recognition, performing a comparative screening of mechanistically diverse CSPs, and rigorously validating the final method against ICH guidelines, researchers can build a robust and reliable analytical procedure. This guide provides a framework built on field-proven insights to navigate the complexities of chiral separations and ensure the stereochemical integrity of your drug candidates.
References
-
Insights Into Chiral Recognition Mechanisms in Supercritical Fluid Chromatography V. Effect of the Nature and Proportion of Alcohol Mobile Phase Modifier With Amylose and Cellulose tris-(3,5-dimethylphenylcarbamate) Stationary Phases. PubMed.[Link]
-
Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC.[Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. PubMed.[Link]
-
Success rates on amylose-and cellulose-based CSPs in the both separation modes. ResearchGate.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Chemical structures of CHIRALPAK ® amylose and cellulose based chiral stationary phases. ResearchGate.[Link]
-
Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC.[Link]
-
Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. Bentham Science.[Link]
-
(PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate.[Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review.[Link]
-
a: Schematic of the chiral recognition mechanism of cellulose-based... ResearchGate.[Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.[Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.[Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB.[Link]
-
Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. Chromtech.[Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd.[Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.[Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benthamscience.com [benthamscience.com]
- 7. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 8. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into chiral recognition mechanisms in supercritical fluid chromatography V. Effect of the nature and proportion of alcohol mobile phase modifier with amylose and cellulose tris-(3,5-dimethylphenylcarbamate) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. scribd.com [scribd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. aelabgroup.com [aelabgroup.com]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of O-Benzyl-L-threoninol
For the researcher, every step of the scientific process demands precision, from initial hypothesis to final data analysis. The disposal of laboratory chemicals, the final act in the lifecycle of a reagent, is no exception. This critical step, if mishandled, can pose significant risks to personnel and the environment. This guide provides a detailed, experience-driven framework for the proper disposal of O-Benzyl-L-threoninol, a key chiral building block in pharmaceutical and peptide synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind safe chemical waste management.
Foundational Principle: Pre-Disposal Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. While comprehensive, peer-reviewed toxicity data for O-Benzyl-L-threoninol is not extensively published, a conservative approach must be taken by evaluating data from structurally similar compounds and available Safety Data Sheets (SDS).
Analysis of related threonine derivatives suggests that while the compound may not be classified as acutely hazardous, it warrants careful handling due to potential irritant properties.[1][2] The toxicological properties have not been fully investigated for many such specialized reagents, meaning unknown hazards could exist.[2] Therefore, O-Benzyl-L-threoninol should be treated as a potentially hazardous substance.
Key hazards associated with similar amino alcohol derivatives include:
-
Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2]
-
Incompatibilities: The compound should not be mixed with strong oxidizing agents or strong acids, as this could lead to vigorous, uncontrolled reactions.[2]
Table 1: Hazard Profile and Precautionary Measures
| Hazard Category | Potential Effects & Observations | Recommended Handling Protocol |
| Contact Hazard | May cause skin and eye irritation.[1][2] | Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. |
| Inhalation Hazard | Inhalation of dust or aerosols may cause respiratory tract irritation.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[2] | Segregate from incompatible materials during storage and in waste streams. |
| Environmental | Ecotoxicity data is largely unavailable.[1] | Prevent release into the environment. Do not dispose of down the drain.[2] |
| Combustion Products | Hazardous decomposition products include CO, CO₂, and nitrogen oxides.[1][2] | In case of fire, use carbon dioxide, dry chemical extinguishers, or water spray.[1] |
The Disposal Workflow: A Self-Validating System
The core of a trustworthy disposal protocol is a logical, repeatable workflow that ensures safety and compliance at every stage. The process begins with the generation of waste and ends with its documented transfer to a certified waste management professional. This workflow is not merely a list of steps but a decision-making tree designed to prevent errors.
Caption: Decision workflow for O-Benzyl-L-threoninol waste management.
Step-by-Step Disposal Protocol
This protocol is designed for research quantities of O-Benzyl-L-threoninol and its immediate waste products.
Personnel Safety Requirement:
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles are required.[1]
Protocol:
-
Waste Identification and Segregation:
-
Causality: The primary principle of chemical waste management is segregation to prevent inadvertent and dangerous reactions. O-Benzyl-L-threoninol is an organic amino alcohol. It should be classified as a non-halogenated organic waste .
-
Action:
-
Solid Waste: Collect unadulterated O-Benzyl-L-threoninol or materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated container for solid organic waste.
-
Liquid Waste: If O-Benzyl-L-threoninol is in solution, the entire solution must be disposed of as liquid waste. Segregate based on the solvent (e.g., non-halogenated organic solvent waste). Do not pour any amount down the drain. [2]
-
-
-
Container Management:
-
Causality: The integrity of the waste container is crucial to prevent leaks and exposures. The container must be chemically compatible with all components of the waste stream.
-
Action:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, screw-top lid.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
Use a hazardous waste tag to list all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example:
-
Methanol: 95%
-
O-Benzyl-L-threoninol: 5%
-
-
Keep the container closed at all times except when adding waste.
-
-
-
Accumulation and Storage:
-
Causality: Proper storage in a designated Satellite Accumulation Area (SAA) ensures the waste is secure, contained, and does not pose a risk to the general laboratory environment.
-
Action:
-
Store the sealed waste container in a designated SAA within the laboratory. This area should be clearly marked.
-
Place the liquid waste container within a secondary containment bin to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, though O-Benzyl-L-threoninol is not listed as such) in your SAA.
-
-
-
Arranging for Final Disposal:
-
Causality: The final disposal must be handled by professionals licensed to transport and process hazardous chemical waste, ensuring compliance with all federal, state, and local regulations.[1]
-
Action:
-
Once the waste container is full or you are terminating the project, schedule a waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the waste off-site yourself.
-
-
Managing Spills and Decontaminating Containers
Small Spill Clean-up:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[1][2]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place all cleaning materials into the solid hazardous waste container.
-
Label the waste container appropriately and arrange for disposal.
Empty Container Decontamination:
An "empty" container that held O-Benzyl-L-threoninol must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste. Do not pour the rinsate down the drain.
-
Deface Label: After the triple-rinsed container is dry, completely remove or deface the original chemical label.
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.
By adhering to this comprehensive guide, researchers can ensure that the final step in their experimental process is conducted with the same level of scientific rigor and safety as the first, building a culture of trust and responsibility in the laboratory.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Thr(Bzl)-OBzl oxalate.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: BOC-O-Benzyl-L-threonine.
Sources
Advanced Safety & Operational Protocol: O-Benzyl-L-threoninol
Executive Summary & Risk Context
O-Benzyl-L-threoninol is a critical chiral building block, often utilized in the synthesis of peptide-based therapeutics and complex organic frameworks.[1] While not classified as acutely toxic (like its precursor benzyl chloride), it falls under the "Novel Chemical Entity" (NCE) handling protocol in many pharmaceutical environments due to sparse long-term toxicological data.
The Core Hazard: The primary risks are contact dermatitis, ocular irritation, and respiratory sensitization . As an amino-alcohol derivative, it possesses basicity that can damage mucous membranes upon inhalation of dust. Furthermore, the benzyl ether moiety requires specific storage protocols to prevent degradation.
Scientific Directive: Do not treat this merely as "another white powder." Treat it as a bioactive intermediate. The protocol below shifts from reactive safety to predictive containment .
Hazard Identification & Exposure Limits
Data derived from structural analysis and surrogate chemical properties (e.g., L-Threonine derivatives).
| Hazard Category | Classification (GHS) | Critical Thresholds/Notes |
| Health | Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335) | Dust Hazard: High surface area of the solid form increases inhalation risk. Sensitization: Potential for allergic reaction upon repeated exposure. |
| Reactivity | Stable (Cold Storage) | Hygroscopic: Protect from moisture. Oxidation: Benzyl ethers are generally stable but should be stored under inert gas (Argon/Nitrogen) to prevent slow oxidation. |
| Physical | Solid (Crystalline) | Melting Point: ~130°C (salt forms). Avoid static discharge during weighing. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for all steps. This matrix defines protection based on the state of matter and solvent system used.
| Component | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 5 mil outer) | Laminate / Silver Shield® (if using DCM/DMF) | Nitrile degrades rapidly in halogenated solvents (DCM) often used to dissolve this compound. Laminate provides >4h breakthrough time. |
| Respiratory | N95/P100 Mask (if outside hood) | Fume Hood (Sash < 18") | Engineering controls (Hood) are primary. Respirators are a backup for spill cleanup only. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Amino alcohols are basic; splashes can cause corneal opacity. Safety glasses are insufficient for liquid handling. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron | Prevents saturation of clothing during accidental flask rupture. |
Operational Workflow: Step-by-Step
This protocol minimizes static generation and aerosolization.
Phase A: Pre-Operational Check
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Place an ionizing fan or anti-static gun near the balance if humidity is <30%.
-
Solvent Compatibility: If dissolving in Dichloromethane (DCM), verify you have Silver Shield/Laminate gloves ready.
Phase B: Weighing & Transfer (Solid)
-
Don PPE: Put on double nitrile gloves and safety goggles.
-
Tare Container: Use a glass weighing boat (avoid plastic weigh boats which generate high static with amino-derivatives).
-
Transfer: Use a stainless steel spatula. Do not pour from the bottle.
-
Wipe Down: Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which compromises the seal).
Phase C: Reaction Setup (Solution)
-
Dissolution: Add solvent slowly. Amino alcohols can exhibit a mild exotherm upon protonation if acid is present.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. O-Benzyl groups are robust, but moisture exclusion ensures yield consistency.
-
Spill Guard: Perform all liquid transfers over a secondary containment tray.
Visual Logic: PPE Decision Tree
Use this flow to determine the required protection level instantly.
Figure 1: Decision matrix for PPE selection based on physical state and solvent compatibility. Note the escalation to Laminate gloves for aggressive organic solvents.
Waste Disposal & Decontamination
Disposal must follow "Cradle-to-Grave" tracking. Do not flush down drains.[2][3]
Decontamination of Glassware
-
Rinse glassware with Methanol first (solubilizes the organic residue better than water).
-
Collect all rinsates.
Waste Stream Segregation
| Waste Type | Composition | Disposal Tag |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Hazardous Solid Debris (Trace Organics) |
| Liquid Waste A | Compound dissolved in Acetone, Methanol, or Ethanol. | Non-Halogenated Organic |
| Liquid Waste B | Compound dissolved in DCM, Chloroform. | Halogenated Organic (High Priority) |
| Aqueous Waste | Water layers from workup. | Basic Aqueous (Check pH, adjust to 6-9 if required by local EH&S) |
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (increases permeation).
-
Eye Contact: Flush for 15 minutes. Lifting upper and lower lids is mandatory.
-
Spill (Solid): Do not sweep (creates dust). Wet a paper towel with methanol, lay it over the powder, and wipe up to capture particulates.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394880, Boc-O-benzyl-L-threoninol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
